(4-Bromoanilino)(oxo)acetic acid
Overview
Description
(4-Bromoanilino)(oxo)acetic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a bromo-substituted aniline group attached to an oxoacetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoanilino)(oxo)acetic acid typically involves the reaction of 4-bromoaniline with oxoacetic acid under controlled conditions. One common method is the condensation reaction, where 4-bromoaniline is reacted with oxoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Bromoanilino)(oxo)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromo-substituted aniline group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
(4-Bromoanilino)(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Bromoanilino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is reported to be the reactive species . The reactive species, such as hypobromous acidium ion (H2O+Br), attacks the substrate, leading to the formation of oxidation products .
Comparison with Similar Compounds
- 4-Chloroanilino(oxo)acetic acid
- 4-Methoxyanilino(oxo)acetic acid
- 4-Methylthioanilino(oxo)acetic acid
Comparison: (4-Bromoanilino)(oxo)acetic acid is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its analogs. For example, the bromo group is more electron-withdrawing than the chloro or methoxy groups, affecting the compound’s reactivity in substitution and oxidation reactions . Additionally, the bromo group can participate in halogen bonding, which can influence the compound’s interactions with biological targets .
Properties
IUPAC Name |
2-(4-bromoanilino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUYOSLRUWBVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506923 | |
Record name | (4-Bromoanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79354-51-1 | |
Record name | (4-Bromoanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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